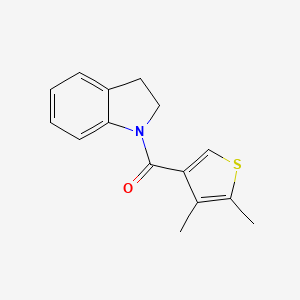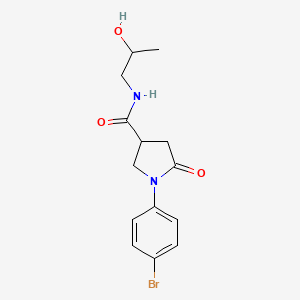![molecular formula C27H26N4OS B4918144 1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL](/img/structure/B4918144.png)
1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features a combination of triazole and carbazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation reaction followed by copper-catalyzed Huisgen cycloaddition . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper sulfate or palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can bind to metal ions, facilitating the formation of coordination complexes. The carbazole unit may interact with biological membranes, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-BENZYL-PIPERAZIN-1-YL)-3-CARBAZOL-9-YL-PROPAN-2-OL: Similar in structure but contains a piperazine ring instead of a triazole.
Indole derivatives: Share similar biological activities and structural features.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
1-{[5-BENZYL-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-(CARBAZOL-9-YL)PROPAN-2-OL is unique due to its combination of triazole and carbazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS/c1-2-16-30-26(17-20-10-4-3-5-11-20)28-29-27(30)33-19-21(32)18-31-24-14-8-6-12-22(24)23-13-7-9-15-25(23)31/h2-15,21,32H,1,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIWPJUPVHUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate](/img/structure/B4918063.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4918070.png)
![2-ETHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE](/img/structure/B4918080.png)



![N-[4-(dimethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4918118.png)

![{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4918134.png)
![N-(2-chlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B4918146.png)
![8-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4918153.png)
![N,2-bis[4-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4918158.png)
![8-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4918170.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4918173.png)
